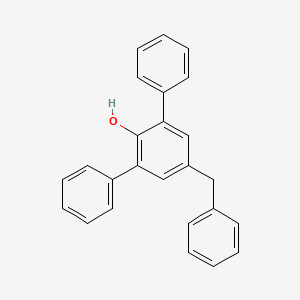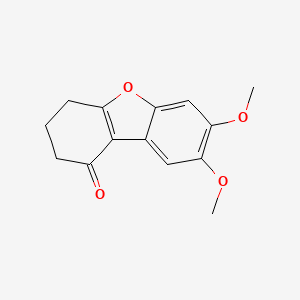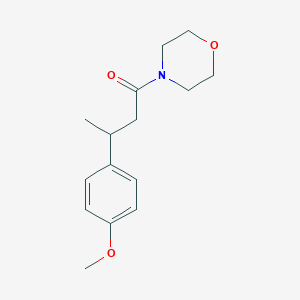
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is an organic compound belonging to the class of diazenes It features a diazene (N=N) functional group, with one phenyl ring substituted with five fluorine atoms (pentafluorophenyl) and the other phenyl ring substituted with three methyl groups (2,4,6-trimethylphenyl)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 2,4,6-trimethylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentafluorobenzene under basic conditions to form the desired diazene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azo compounds.
Reduction: The diazene group can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene involves its interaction with molecular targets through its diazene group and aromatic rings. The compound can participate in various chemical reactions, such as electron transfer and radical formation, which can affect biological pathways and molecular processes.
Comparison with Similar Compounds
Azobenzene: Similar structure but lacks the pentafluorophenyl and trimethylphenyl substitutions.
1,2-Diphenyldiazene: Similar structure but lacks the specific substitutions on the phenyl rings.
Uniqueness: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is unique due to the presence of both pentafluorophenyl and trimethylphenyl groups, which impart distinct electronic properties and reactivity compared to other diazene compounds
Properties
CAS No. |
91299-16-0 |
|---|---|
Molecular Formula |
C15H11F5N2 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C15H11F5N2/c1-6-4-7(2)14(8(3)5-6)21-22-15-12(19)10(17)9(16)11(18)13(15)20/h4-5H,1-3H3 |
InChI Key |
HZGCRAMZRLNCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


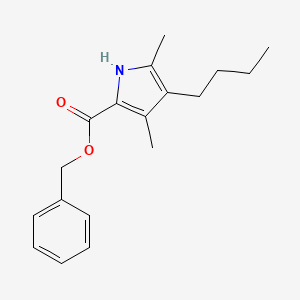
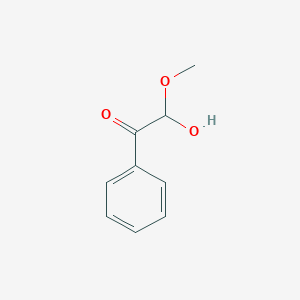

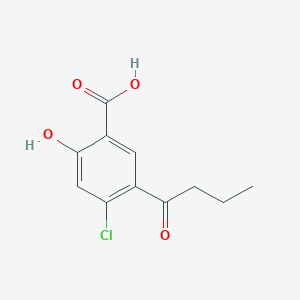
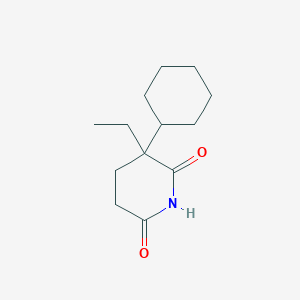
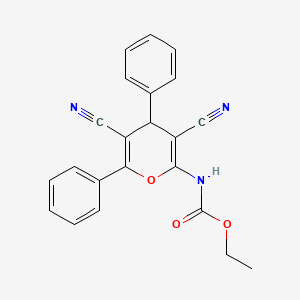
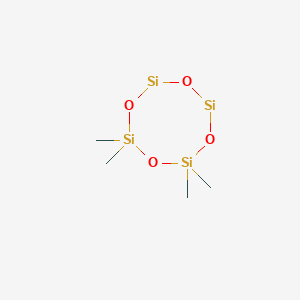
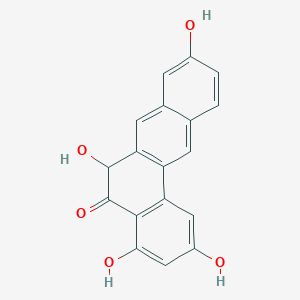


![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
